1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinone moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with pyrrolidinone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a different position of the methoxy group.
1-(2-Chlorophenyl)-3-(1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2-Chlorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-14-6-4-5-13(10-14)22-11-12(9-17(22)23)20-18(24)21-16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUFUGXECSZPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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